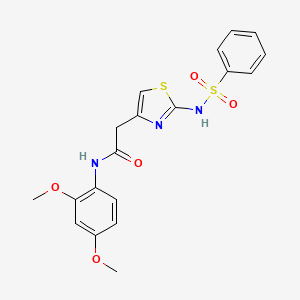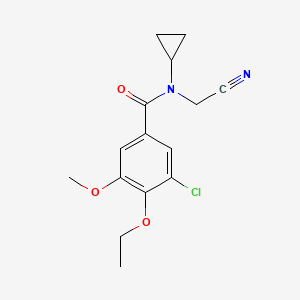
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "CCCM" and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of CCCM is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor. This receptor is involved in the regulation of mood, anxiety, and perception, which may explain the anxiolytic and antidepressant effects of CCCM. Additionally, CCCM has been found to have affinity for the dopamine D2 receptor, which may explain its antipsychotic effects.
Biochemical and Physiological Effects
CCCM has been found to have a wide range of biochemical and physiological effects. In animal studies, CCCM has been shown to decrease anxiety and depression-like behaviors, increase social interaction, and improve cognitive function. CCCM has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCCM for lab experiments is its specificity for the 5-HT2A receptor, which allows for more precise targeting of this receptor in animal studies. Additionally, CCCM has been found to have a relatively low toxicity profile, making it a safer option for animal studies. However, one limitation of CCCM is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CCCM. One area of interest is the potential use of CCCM in the treatment of mental health disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CCCM and its effects on different receptors in the brain. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CCCM to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CCCM involves several steps, including the reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-ethoxy-5-methoxybenzoyl chloride. This is then reacted with cyclopropylamine to form 3-chloro-N-cyclopropyl-4-ethoxy-5-methoxybenzamide. The final step involves the reaction of this compound with cyanomethyl bromide to form 3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide.
Applications De Recherche Scientifique
CCCM has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various mental health disorders. CCCM has also been found to have potential applications in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-21-14-12(16)8-10(9-13(14)20-2)15(19)18(7-6-17)11-4-5-11/h8-9,11H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDNLHGUNYMYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(cyanomethyl)-N-cyclopropyl-4-ethoxy-5-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-ethyl-N-[(furan-3-yl)methyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2740164.png)
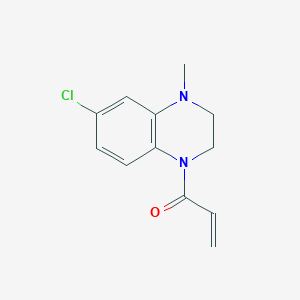

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2740168.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde](/img/structure/B2740170.png)
![tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)
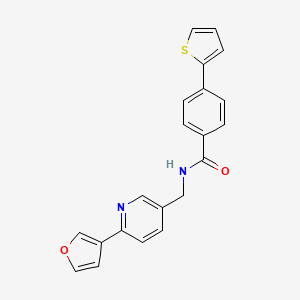
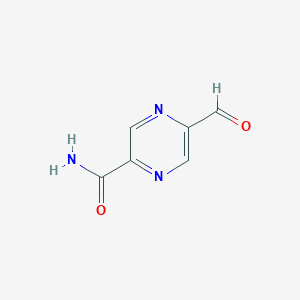
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
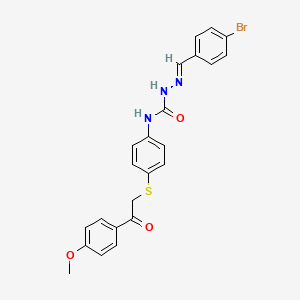
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)

